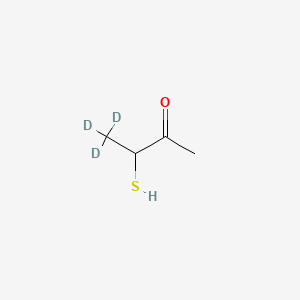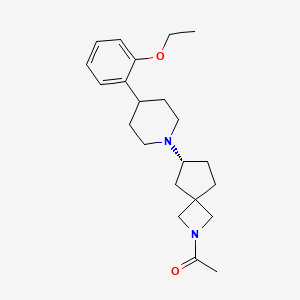
M1/M4 muscarinic agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M1/M4 muscarinic agonist 2 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system, particularly in cognitive processes and modulation of neurotransmitter release. The compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 2 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to enhance reaction rates and selectivity.
Catalysts and solvents: Selecting appropriate catalysts and solvents to improve efficiency and reduce environmental impact.
Purification techniques: Implementing large-scale purification methods such as continuous chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
M1/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
M1/M4 muscarinic agonist 2 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of muscarinic receptors and to develop new therapeutic agents.
Biology: It is employed in research on neurotransmitter systems and their role in cognitive functions and neurological disorders.
Medicine: The compound is being investigated for its potential to treat conditions such as Alzheimer’s disease, schizophrenia, and other cognitive impairments.
Industry: This compound is used in the development of new drugs and in the study of receptor pharmacology
Wirkmechanismus
M1/M4 muscarinic agonist 2 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of M1 receptors primarily involves the phosphoinositide pathway, leading to increased intracellular calcium levels. M4 receptor activation, on the other hand, inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. These pathways modulate neurotransmitter release and neuronal excitability, contributing to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
M1/M4 muscarinic agonist 2 is unique in its selectivity for the M1 and M4 receptor subtypes. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in research on cognitive disorders.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.
Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H32N2O2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



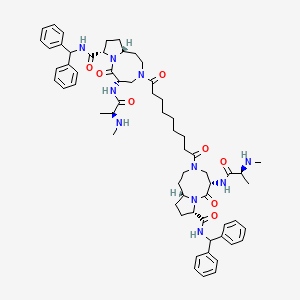
![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
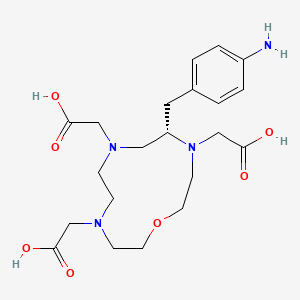
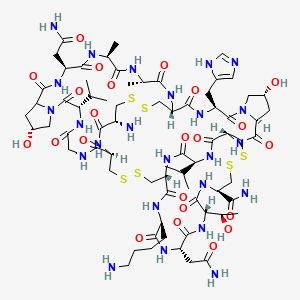
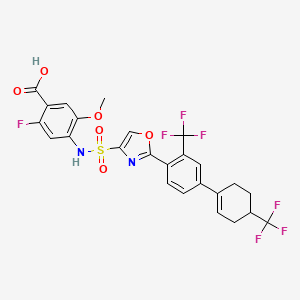
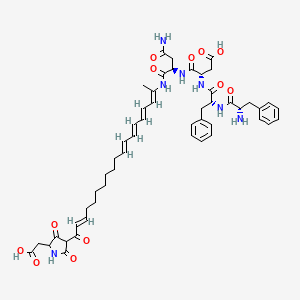

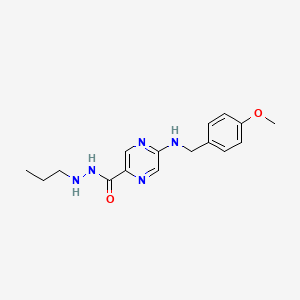
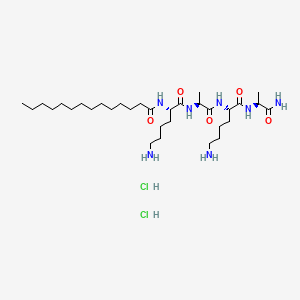
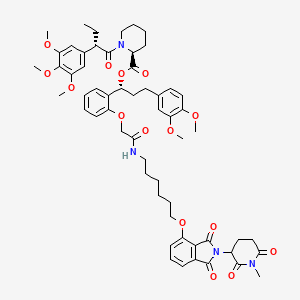
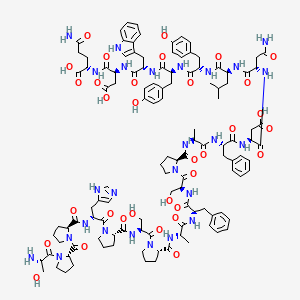
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
